3-((4-Methoxybenzyl)oxy)aniline 3-((4-Methoxybenzyl)oxy)aniline
Brand Name: Vulcanchem
CAS No.: 131770-85-9
VCID: VC21284865
InChI: InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3
SMILES: COC1=CC=C(C=C1)COC2=CC=CC(=C2)N
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

3-((4-Methoxybenzyl)oxy)aniline

CAS No.: 131770-85-9

Cat. No.: VC21284865

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Methoxybenzyl)oxy)aniline - 131770-85-9

Specification

CAS No. 131770-85-9
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methoxy]aniline
Standard InChI InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3
Standard InChI Key QEJXUWGQYJSOSA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=CC=CC(=C2)N
Canonical SMILES COC1=CC=C(C=C1)COC2=CC=CC(=C2)N

Introduction

Physical and Chemical Properties

3-((4-Methoxybenzyl)oxy)aniline possesses distinct physical and chemical properties that are characteristic of its molecular structure. These properties are summarized in the following comprehensive table:

PropertyValue
CAS Number131770-85-9
IUPAC Name3-[(4-methoxyphenyl)methoxy]aniline
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
Standard InChIInChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3
Standard InChIKeyQEJXUWGQYJSOSA-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)COC2=CC=CC(=C2)N
PubChem Compound ID19829944
Physical StateSolid (predicted based on similar compounds)
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and dichloromethane; limited water solubility

The compound contains several key functional groups that define its chemical behavior. The primary amine group (-NH₂) attached to the aromatic ring makes it nucleophilic and reactive toward electrophiles. The ether linkage (-O-) connecting the two aromatic rings provides a specific spatial arrangement and serves as a hydrogen bond acceptor. The methoxy group (-OCH₃) on the para position of one benzene ring contributes to the electron density of the system and can participate in hydrogen bonding.

These structural features collectively determine the compound's interactions with other molecules and its potential utility in various chemical processes. The presence of both electron-donating groups (methoxy) and the amine functionality creates a molecule with distinct electronic properties that can be exploited in selective chemical transformations.

Structural Characteristics

The structure of 3-((4-Methoxybenzyl)oxy)aniline consists of two main aromatic components: an aniline ring and a 4-methoxybenzyl group, connected via an oxygen atom. This arrangement creates a molecule with specific spatial orientation and electronic distribution that influences its chemical behavior.

Molecular Architecture

The core structure features a 3-substituted aniline where the substituent is a 4-methoxybenzyloxy group. The primary amine group is positioned at C1 of the first aromatic ring, while the oxygen linker attaches at the meta position (C3) relative to the amine. The second aromatic ring bears a methoxy group at its para position, creating an extended conjugated system with distinct electronic properties.

This structural arrangement allows for potential π-π stacking interactions with other aromatic systems, while the ether oxygen and amine nitrogen provide sites for hydrogen bonding. The methoxy group further enhances the electron density of the system, potentially influencing reactivity patterns.

Structural Comparison with Related Compounds

When compared to structurally related compounds like N-(4-Methoxybenzyl)aniline (CAS: 3526-43-0), key differences emerge. While N-(4-Methoxybenzyl)aniline features a direct C-N bond between the aniline nitrogen and the 4-methoxybenzyl group, 3-((4-Methoxybenzyl)oxy)aniline incorporates an ether linkage at a different position on the aniline ring .

Similarly, when compared to (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol, the primary difference lies in the replacement of the propane-1,2-diol moiety with an aniline group, which significantly alters the chemical properties and potential applications of the molecule .

These structural comparisons highlight the unique features of 3-((4-Methoxybenzyl)oxy)aniline and help contextualize its potential chemical behavior within the broader family of functionalized anilines and benzyl ethers.

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